3-Nitro-4-phenoxybenzenesulfonic acid is an organic compound classified primarily as a sulfonic acid derivative. It is recognized for its significance in various chemical applications, particularly in pharmaceutical research and development. This compound is often utilized as an impurity reference material in the analysis of cardiac drugs, specifically in the context of diuretics.
The compound is cataloged under various product codes, including MM1290.01 from LGC Standards and S810983 from Sigma-Aldrich. Its classification includes:
The synthesis of 3-nitro-4-phenoxybenzenesulfonic acid typically involves multi-step chemical reactions that may include:
Each step requires careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity.
The molecular structure of 3-nitro-4-phenoxybenzenesulfonic acid can be represented as follows:
NS(=O)(=O)c1cc(cc(c1Oc2ccccc2)[N+](=O)[O-])C(=O)O
InChI=1S/C13H10N2O7S/c14-23(20,21)11-7-8(13(16)17)6-10(15(18)19)12(11)22-9-4-2-1-3-5-9/h1-7H,(H,16,17)(H2,14,20,21)
This structure indicates the presence of a nitro group, a phenoxy group, and a sulfonic acid moiety, which contribute to its chemical properties.
3-Nitro-4-phenoxybenzenesulfonic acid can participate in various chemical reactions including:
These reactions are crucial for modifying the compound for specific applications in research.
The mechanism of action for 3-nitro-4-phenoxybenzenesulfonic acid primarily relates to its role as an impurity in pharmaceutical formulations. Its presence can influence the pharmacokinetics and pharmacodynamics of active pharmaceutical ingredients by:
Understanding these interactions is vital for ensuring drug safety and efficacy.
The physical properties of 3-nitro-4-phenoxybenzenesulfonic acid include:
Chemical properties include:
Relevant data suggests that this compound should be handled with care due to its reactive nature.
3-Nitro-4-phenoxybenzenesulfonic acid finds applications primarily in:
CAS No.: 31373-65-6
CAS No.: 18810-58-7
CAS No.: 23103-35-7
CAS No.: 72138-88-6
CAS No.:
CAS No.: 637-23-0